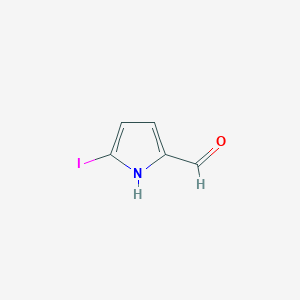
Ethyl 3-oxocycloheptanecarboxylate
Overview
Description
Ethyl 3-oxocycloheptanecarboxylate: is an organic compound with the molecular formula C10H16O3 . It is a derivative of cycloheptane, featuring an ethyl ester group and a ketone functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen Condensation: One common method for synthesizing ethyl 3-oxocycloheptanecarboxylate involves the Claisen condensation reaction. This reaction typically uses ethyl acetate and cycloheptanone as starting materials, with sodium ethoxide as a base. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Aldol Condensation: Another method involves the aldol condensation of cycloheptanone with ethyl formate in the presence of a base such as sodium hydroxide. The reaction is followed by dehydration and esterification to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes. The processes are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-oxocycloheptanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can convert the ketone group to a carboxylic acid group.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of ethyl 3-hydroxycycloheptanecarboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products:
Oxidation: Ethyl 3-oxocycloheptanecarboxylic acid.
Reduction: Ethyl 3-hydroxycycloheptanecarboxylate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-oxocycloheptanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of cyclic compounds and as a building block in complex molecule synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester and ketone groups. It serves as a model substrate for investigating the mechanisms of esterases and ketoreductases.
Medicine: this compound is explored for its potential pharmacological properties. It is used in the synthesis of bioactive molecules that may have therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-oxocycloheptanecarboxylate depends on its specific application. In enzymatic reactions, it acts as a substrate that undergoes transformation by the enzyme’s active site. The ketone and ester groups are key functional sites that interact with the enzyme, leading to the formation of reaction intermediates and products.
Comparison with Similar Compounds
- Ethyl 2-oxocyclopentanecarboxylate
- Ethyl 2-oxocyclohexanecarboxylate
- Ethyl 2-oxocyclooctanecarboxylate
Comparison:
- Ethyl 3-oxocycloheptanecarboxylate has a seven-membered ring, which imparts different steric and electronic properties compared to its five-, six-, and eight-membered ring analogs.
- The reactivity and stability of these compounds can vary significantly due to ring strain and the positioning of functional groups.
- This compound is unique in its balance of ring size and functional group accessibility, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-oxocycloheptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)8-5-3-4-6-9(11)7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYORJLDSVLYYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462949 | |
| Record name | ethyl 3-oxocycloheptanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50559-00-7 | |
| Record name | Cycloheptanecarboxylic acid, 3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50559-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-oxocycloheptanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1610947.png)
![Decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B1610949.png)



![2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610955.png)
methanone](/img/structure/B1610956.png)


![Diethyl [2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B1610960.png)

![3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1610965.png)

